molecular formula C12H13BrN2O B11936596 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one

3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one

Cat. No.: B11936596
M. Wt: 281.15 g/mol
InChI Key: NVAAQLSGHGQJGW-UHFFFAOYSA-N
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Description

3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one is an organic compound that features a brominated pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one typically involves the following steps:

    Amination: The brominated pyridine can then be reacted with an amine to introduce the amino group.

    Cyclohexenone Formation: The final step involves the formation of the cyclohexenone ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions might convert the cyclohexenone moiety to a cyclohexanol derivative.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyridines, cyclohexanones, and cyclohexanols.

Scientific Research Applications

3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Bromo-2-pyridinyl)amino]-2-cyclohexen-1-one
  • 3-[(5-Methyl-2-pyridinyl)amino]-2-cyclohexen-1-one
  • 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexanone

Uniqueness

The unique combination of a brominated pyridine ring and a cyclohexenone moiety in 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

3-[(3-bromo-5-methylpyridin-2-yl)amino]cyclohex-2-en-1-one

InChI

InChI=1S/C12H13BrN2O/c1-8-5-11(13)12(14-7-8)15-9-3-2-4-10(16)6-9/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

NVAAQLSGHGQJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NC2=CC(=O)CCC2)Br

Origin of Product

United States

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